N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide
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Description
This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry due to their unique structural and chemical characteristics. Its synthesis and analysis contribute to the understanding of its interactions and functionality.
Synthesis Analysis
The synthesis of related compounds involves a series of steps including esterification, hydrazination, and cyclization, leading to the formation of the thiadiazole-2-thiol core. This core structure is further modified through reactions such as sulfonyl chloride formation and nucleophilic attack by amines to introduce the sulfonamide functionalities (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure has been characterized by various spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, as well as density functional theory calculations. These analyses reveal a non-planar structure between the phenyl ring and the pyrimidine ring, indicating the presence of stereo-electronic interactions that contribute to the molecule's stability (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
The reactivity of this compound includes the ability to undergo various chemical reactions, such as intramolecular cyclization, to form new structures with potential biological activity. The reaction conditions and specific reactants can influence the formation of different derivatives, expanding the compound's utility in synthetic chemistry (Savchenko et al., 2020).
Physical Properties Analysis
Crystalline structure analysis reveals how molecules are arranged and interact within a solid state, offering insights into the compound's physical properties. The crystallography studies often show how intermolecular interactions, such as hydrogen bonding and π-π interactions, affect the compound's stability and solubility (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by the nature of its functional groups and the electronic environment provided by its structure. Studies on derivatives of similar compounds have shown a range of biological activities, which can be attributed to their chemical properties and interactions with biological targets (Rehman et al., 2016).
Scientific Research Applications
Molecular Conformation and Interactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide exhibits a conformation where the chlorophenyl ring is positioned at an angle to the thiazole ring, and in the crystal form, molecules are connected via C—H⋯O interactions, forming zigzag chains along the b-axis. This unique molecular conformation and intermolecular interaction pattern are essential for understanding the compound's behavior in various environments (Saravanan et al., 2016).
Pharmacological Aspects
Synthesis and Characterization
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed, synthesized, and characterized for their antibacterial and anti-enzymatic potential. The chemical structure of these compounds has been established using various spectral analytical techniques, indicating their potential for further pharmacological evaluation (Nafeesa et al., 2017).
Vibrational Spectroscopy and Computational Analysis
The molecule has been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. Ab initio calculations and density functional theory have been used to explore the geometric equilibrium and vibrational wavenumbers, confirming the stability of the molecule through natural bond orbital analysis. The insights into intermolecular interactions and their contributions to crystal packing have been assessed using Hirshfeld surfaces and 2D-fingerprint plots (Jenepha Mary et al., 2022).
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent, with in vitro antibacterial activity against various bacterial strains and antifungal activity against certain fungi. This suggests its applicability in treating infections and diseases caused by these microorganisms (Baviskar et al., 2013).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-6-4-10(5-7-11)13-8-25-17(21-13)22-15(23)9-24-14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGAUTXRHTMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide |
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